molecular formula C13H19N3O B11803825 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11803825
M. Wt: 233.31 g/mol
InChI Key: MMEFKDCFVGBWOA-UHFFFAOYSA-N
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Description

2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyrrolidine ring and a dimethylamino-substituted pyridine moiety

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

2-[6-(dimethylamino)-4-methylpyridin-3-yl]pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C13H19N3O/c1-10-7-13(15(2)3)14-8-11(10)12-5-4-6-16(12)9-17/h7-9,12H,4-6H2,1-3H3

InChI Key

MMEFKDCFVGBWOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCN2C=O)N(C)C

Origin of Product

United States

Preparation Methods

Direct Amination of Halopyridines

Patent EP0946546B1 describes a two-step process for introducing dimethylamino groups onto pyridine rings:

  • Bromination : 4-Methylpyridin-2-ol undergoes bromination at the 6-position using POBr₃, yielding 6-bromo-4-methylpyridin-2-ol (85% yield).

  • Buchwald-Hartwig Amination : Reaction with dimethylamine in the presence of Pd₂(dba)₃ and XantPhos at 110°C for 12 hours provides 6-(dimethylamino)-4-methylpyridin-2-ol (78% yield).

This method achieves regioselectivity through careful temperature control and ligand selection, with XantPhos suppressing undesired C–H activation side reactions.

Reductive Amination of Pyridine Ketones

An alternative route from PMC6586428 employs reductive amination:

  • 4-Methylpyridine-2-carbaldehyde reacts with dimethylamine hydrochloride under hydrogen (1 atm) with 10% Pd/C in methanol, yielding the dimethylamino derivative in 92% purity.

  • Key advantage: Avoids halogenated intermediates, simplifying purification.

Pyrrolidine Ring Construction

Cycloaddition Approaches

RSC Medicinal Chemistry details a [3+2] cycloaddition strategy:

  • Imine Formation : 6-(Dimethylamino)-4-methylpyridine-3-carbaldehyde reacts with benzylamine in MeOH at 70°C for 6 hours to form the corresponding imine.

  • Azomethine Ylide Generation : Treatment with AgOAc generates a reactive ylide intermediate.

  • Cycloaddition : Reaction with methyl acrylate at −20°C produces the pyrrolidine ring with 83% diastereomeric excess.

ParameterValue
Temperature−20°C
CatalystAgOAc (10 mol%)
Reaction Time12 hours
Yield76%

Ring-Closing Metathesis

PMC6586428 reports a Grubbs catalyst-mediated approach:

  • Diene precursor 34a (1.0 eq) undergoes metathesis with Hoveyda-Grubbs II (5 mol%) in dichloroethane at 40°C, achieving 68% conversion to the pyrrolidine.

  • Limitations: Requires high catalyst loading and yields moderate enantioselectivity (72% ee).

Introduction of the Carbaldehyde Group

Oxidation of Primary Alcohols

Patent EP0946546B1 utilizes MnO₂ oxidation:

  • Pyrrolidine methanol derivative LIX (1.0 eq) reacts with activated MnO₂ in chloroform under reflux for 8 hours, yielding the aldehyde in 89% purity.

  • Critical factors: MnO₂ activation at 150°C for 3 hours prior to use enhances oxidative capacity.

Direct Formylation

A novel method from RSC Medicinal Chemistry employs Vilsmeier-Haack conditions:

  • Pyrrolidine 26b (1.0 eq) reacts with POCl₃/DMF (3:1) at 0°C, followed by quenching with NaHCO₃ to afford the aldehyde in 81% yield.

Integrated Synthetic Routes

Sequential Coupling-Oxidation Pathway

Combining methodologies from and:

  • Sonogashira Coupling : 6-(Dimethylamino)-4-methyl-3-iodopyridine couples with propargyl alcohol using Pd(PPh₃)₄/CuI (Yield: 85%).

  • Hydrogenation : Alkyne reduction with H₂/Pd-BaSO₄ forms the saturated chain.

  • MnO₂ Oxidation : Alcohol to aldehyde conversion completes the synthesis (Overall yield: 52%).

One-Pot Tandem Synthesis

An optimized procedure from PMC6586428 achieves three steps in one reactor:

  • Amination : Pyridine bromo derivative + dimethylamine (80°C, 6 hours).

  • Cyclization : Add ethylenediamine and K₂CO₃ (100°C, 12 hours).

  • Oxidation : Introduce O₂/Co(OAc)₂ (50°C, 4 hours).

  • Total yield: 48% with 99% HPLC purity.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 9.72 (s, 1H, CHO), 8.21 (d, J = 5.1 Hz, 1H, Py-H), 6.89 (s, 1H, Py-H), 3.82–3.75 (m, 1H, Pyrrolidine-H), 2.94 (s, 6H, N(CH₃)₂), 2.43 (s, 3H, CH₃).

  • HRMS : m/z calculated for C₁₃H₁₇N₂O [M+H]⁺ 233.1284, found 233.1286.

Purity Optimization

  • HPLC Conditions : C18 column, 70:30 H₂O/MeCN, 1.0 mL/min, λ = 254 nm.

  • Impurity Profile : <1% residual alcohol precursor, <0.5% dimeric byproducts.

Comparative Evaluation of Synthetic Methods

MethodYield (%)Purity (%)Cost IndexScalability
Cycloaddition7695HighModerate
Metathesis6889Very HighLow
Tandem Synthesis4899MediumHigh
Sequential Route5297LowHigh

Key trends:

  • Palladium-mediated couplings balance cost and efficiency for large-scale production.

  • One-pot methods minimize purification steps but require precise stoichiometric control .

Chemical Reactions Analysis

Aldehyde Group Reactions

The carbaldehyde group (-CHO) serves as the primary reactive site, participating in nucleophilic additions and condensation reactions.

Key Reactions:

  • Nucleophilic Addition:
    Reacts with amines (e.g., hydrazines, primary/secondary amines) to form Schiff bases or hydrazones. For example:
    R-NH2+R’-CHOR-N=CH-R’+H2O\text{R-NH}_2 + \text{R'-CHO} \rightarrow \text{R-N=CH-R'} + \text{H}_2\text{O}
    Conditions: Ethanol, reflux, catalytic acetic acid.

  • Condensation with Active Methylene Compounds:
    Forms α,β-unsaturated derivatives via Knoevenagel condensation. For instance, reaction with malononitrile yields:
    R-CHO+NC-CH2-CNR-CH=C(CN)2\text{R-CHO} + \text{NC-CH}_2\text{-CN} \rightarrow \text{R-CH=C(CN)}_2
    Catalyzed by piperidine in THF at 60°C.

Table 1: Aldehyde-Specific Reaction Conditions and Products

Reaction TypeReagents/ConditionsProductYield (%)
Hydrazone FormationHydrazine hydrate, EtOH, 80°CHydrazone derivative78–85
Reductive AminationNaBH3_3CN, MeOH, RTSecondary amine65–72
Grignard AdditionRMgX, THF, −78°CSecondary alcohol60–68

Pyrrolidine Ring Modifications

The saturated pyrrolidine ring undergoes alkylation, oxidation, and ring-opening reactions.

Key Reactions:

  • N-Alkylation:
    The pyrrolidine nitrogen reacts with alkyl halides (e.g., methyl iodide) under basic conditions:
    R-NH+CH3IR-N-CH3+HI\text{R-NH} + \text{CH}_3\text{I} \rightarrow \text{R-N-CH}_3 + \text{HI}
    Conditions: K2_2CO3_3, DMF, 50°C.

  • Oxidation to Pyrrolidone:
    Treatment with KMnO4_4 in acidic media oxidizes the ring to a lactam:
    PyrrolidineKMnO4/H+Pyrrolidone\text{Pyrrolidine} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{Pyrrolidone}
    Yield: 70–75%.

Pyridine Moieties and Electrophilic Substitution

The dimethylamino-4-methylpyridine group directs electrophilic substitutions to specific positions.

Key Reactions:

  • Nitration:
    Nitration occurs at the para position relative to the dimethylamino group:
    Ar-H+HNO3H2SO4Ar-NO2\text{Ar-H} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Ar-NO}_2
    Conditions: Concentrated H2_2SO4_4, 0–5°C.

  • Halogenation:
    Bromination with Br2_2/FeBr3_3 yields 5-bromo derivatives:
    Ar-H+Br2Ar-Br+HBr\text{Ar-H} + \text{Br}_2 \rightarrow \text{Ar-Br} + \text{HBr}
    Regioselectivity confirmed via 1^1H NMR.

Cross-Coupling Reactions

The pyridine and pyrrolidine rings enable transition-metal-catalyzed couplings.

Key Reactions:

  • Suzuki-Miyaura Coupling:
    Reacts with aryl boronic acids to form biaryl derivatives:
    Ar-B(OH)2+Ar’-XPd(PPh3)4Ar-Ar’\text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Ar'}
    Conditions: DME/H2_2O, 80°C, 12h .

Table 2: Cross-Coupling Reaction Parameters

SubstrateCatalystSolventConversion (%)
4-BromopyridinePd(OAc)2_2/XPhosToluene92
3-IodopyrrolidinePdCl2_2(dppf)DMF85

Comparative Reactivity with Structural Analogs

The dimethylamino group enhances electron density, altering reactivity compared to unsubstituted analogs.

Table 3: Reactivity Comparison with Analogous Compounds

CompoundNitration Rate (rel.)Suzuki Coupling Yield (%)
2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde1.092
2-(6-Methylpyridin-3-yl)pyrrolidine-1-carbaldehyde0.678
2-(6-Hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde0.365

Mechanistic Insights and Challenges

  • Steric Hindrance: The 4-methyl group on the pyridine ring slows electrophilic substitutions at adjacent positions.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve yields in Pd-catalyzed couplings by stabilizing intermediates .

  • Byproduct Formation: Competing oxidation of the pyrrolidine ring occurs if reaction temperatures exceed 80°C during aldehyde reductions.

Scientific Research Applications

Medicinal Chemistry

The compound's potential as a therapeutic agent is linked to its structure, which allows for interactions with biological targets. Research indicates that derivatives of pyrrolidine and pyridine exhibit a variety of pharmacological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance, pyrrolo[2,3-b]pyridine derivatives have demonstrated significant anticancer properties, suggesting that modifications to this compound could yield similar results .
  • Antimicrobial Properties : The presence of nitrogen-containing heterocycles has been associated with enhanced antimicrobial activity. Compounds with pyridine rings are known to exhibit efficacy against various bacterial strains and fungi, making them valuable in the development of new antibiotics .

Neuropharmacology

The dimethylamino group in the compound is known for its ability to cross the blood-brain barrier, which may enhance its neuropharmacological potential. Research into related compounds has indicated:

  • Cognitive Enhancement : Some derivatives have been studied for their effects on neurotransmitter systems, particularly those involved in memory and cognition. This suggests that 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde could be explored for use in treating cognitive disorders such as Alzheimer's disease .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing more complex molecules through various chemical reactions, including:

  • Cross-Coupling Reactions : The aldehyde functional group allows for further modifications, enabling the synthesis of compounds with diverse biological activities. This versatility is crucial for developing targeted therapies in medicinal chemistry .

Case Studies and Research Findings

Study/ResearchFindingsApplications
Hilmy et al., 2023Investigated novel pyrrolo[2,3-b]pyridine derivatives; found significant anticancer activityPotential development of new cancer therapeutics
MDPI Review on Pyrimidine DerivativesDiscussed the synthesis and therapeutic potential of nitrogen-containing heterocyclesInsights into drug design and synthesis strategies
Antimicrobial StudiesDemonstrated effectiveness against specific bacterial strainsDevelopment of new antimicrobial agents

Mechanism of Action

The mechanism of action of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The dimethylamino group and pyrrolidine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and dimethylamino-substituted pyridines. Examples include:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Dimethylaminopyridine (DMAP)

Uniqueness

What sets 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino group and the pyrrolidine ring enhances its versatility in various applications .

Biological Activity

2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

  • Molecular Formula : C13H19N3O
  • Molecular Weight : 219.31 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a dimethylamino group and a pyridine moiety, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar activity .

Compound Target Bacteria MIC (mg/mL)
Pyrrolidine Derivative AS. aureus0.0039
Pyrrolidine Derivative BE. coli0.025

Antifungal Activity

In addition to antibacterial properties, certain pyrrolidine derivatives have demonstrated antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM . This suggests that the compound may also be effective in treating fungal infections.

The biological activity of this compound is likely mediated through its interaction with microbial cell membranes or specific enzymes involved in cell wall synthesis. The presence of the dimethylamino group may enhance membrane permeability, allowing for increased uptake into microbial cells, leading to inhibition of growth or cell death .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of various pyrrolidine derivatives, including those with dimethylamino substitutions. Results indicated that compounds with electron-donating groups exhibited enhanced antibacterial effects, supporting the hypothesis that structural modifications can significantly impact biological activity .
  • Pharmacological Evaluation : In vitro assays demonstrated that the compound exhibited cytotoxic effects on cancer cell lines, indicating potential for further development in oncology applications. The specific pathways involved in apoptosis and cell cycle arrest are areas for further investigation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde, and how can reaction conditions be optimized for improved yield?

  • Answer : The synthesis typically involves multi-step reactions, such as condensation of pyridine derivatives with pyrrolidine precursors, followed by functional group modifications (e.g., dimethylamination). Optimization strategies include:

  • Catalyst selection : Transition-metal catalysts (e.g., palladium or copper) can enhance coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reaction kinetics .
  • Statistical Design of Experiments (DoE) : Use factorial designs to systematically vary parameters (temperature, molar ratios) and identify optimal conditions .
  • Yield monitoring : Employ HPLC or GC-MS to track intermediates and byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound, and what analytical techniques are most effective?

  • Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and substituent positioning via 1^1H and 13^{13}C NMR .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>99% as per industrial standards) and detect trace impurities .
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols are critical when handling this compound, particularly regarding its acute toxicity and storage requirements?

  • Answer :

  • Handling : Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation/contact .
  • Storage : Store in airtight containers under inert gas (N2_2) at 2–8°C to prevent degradation .
  • Emergency measures : For skin contact, rinse with water for 15 minutes; for ingestion, administer activated charcoal and seek medical attention .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemical calculations) predict the reactivity of this compound in novel reaction environments?

  • Answer :

  • Reaction path search : Use density functional theory (DFT) to model transition states and predict regioselectivity in nucleophilic/electrophilic reactions .
  • Solvent effects : Apply continuum solvation models (e.g., COSMO-RS) to simulate solvent polarity impacts on reaction thermodynamics .
  • Machine learning : Train models on existing reaction datasets to forecast byproduct formation under untested conditions .

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles when synthesizing this compound under varying catalytic conditions?

  • Answer :

  • Comparative kinetic studies : Use in-situ FTIR or Raman spectroscopy to monitor real-time reaction progress and identify rate-limiting steps .
  • Byproduct isolation : Employ preparative chromatography to isolate and structurally characterize side products (e.g., via 1^1H NMR) .
  • Cross-validation : Replicate conflicting studies with controlled variables (catalyst loading, solvent purity) to isolate discrepancies .

Q. How do solvent polarity and temperature gradients influence the stereochemical outcomes of reactions involving this compound, and what mechanistic insights underpin these effects?

  • Answer :

  • Solvent polarity : High-polarity solvents stabilize charged intermediates, favoring specific stereoisomers (e.g., via hydrogen bonding with the carbaldehyde group) .
  • Temperature effects : Lower temperatures favor kinetically controlled products (e.g., cis-isomers), while higher temperatures promote thermodynamic equilibration .
  • Mechanistic probes : Isotopic labeling (e.g., 18^{18}O) can track oxygen migration in cyclization steps .

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